(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol
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Overview
Description
Scientific Research Applications
Fluorescence and Optical Properties
Synthesis and Spectral Analysis : Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates were synthesized, leading to a series of fluorescent compounds with a pyrazolo[1,5-a]pyrazin-4(5H)-one moiety. The structures were confirmed through various spectral analyses, and their optical properties were studied, highlighting their potential in fluorescence applications (Zheng et al., 2011).
Antimicrobial and Anticancer Activity
Novel Derivatives and Biological Activity : Novel pyrazole derivatives were synthesized, showing potential as antimicrobial and anticancer agents. Some compounds demonstrated higher anticancer activity than the reference drug, doxorubicin, and exhibited significant antimicrobial properties (Hafez, El-Gazzar & Al-Hussain, 2016).
Molecular Synthesis and Applications
Synthesis of Complex Molecular Structures : Various molecular structures incorporating pyrazole moieties were synthesized, including mononuclear complexes and cyclic π-perimeter hydrocarbon platinum group metal complexes. These structures, confirmed by spectral studies, indicate the versatility of pyrazole derivatives in complex molecular synthesis (Sairem et al., 2012).
Catecholase Activity and Enzymatic Studies
Copper Complexes and Catecholase Activity : In situ copper (II) complexes with pyrazole and pyridine-based ligands were studied for catecholase activities. The research outlined the influence of various factors on the reaction rate and identified complexes with high rate activity, contributing to the understanding of enzymatic processes (Mouadili et al., 2013).
Properties
IUPAC Name |
(2-ethyl-5-pyrazin-2-ylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-14-8(7-15)5-9(13-14)10-6-11-3-4-12-10/h3-6,15H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKBGPUWDMCIJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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